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Compound of Interest

Compound Name:
3-(dimethylphosphoryl)pyrrolidine

hydrochloride

CAS No.: 2408958-90-5

Cat. No.: B6244612

Get Quote

Executive Summary: The Phosphorus Advantage
In modern drug discovery, the "molecular obesity" of lead compounds—characterized by high

lipophilicity (

) and high molecular weight—often leads to poor attrition rates due to metabolic instability and
low solubility. The dimethylphosphoryl (DMP) group [

] has emerged as a critical bioisostere and physicochemical modulator.

Unlike carbon analogs (e.g., tert-butyl) that increase lipophilicity, or carboxylic acids that

introduce pH-dependent ionization, the DMP group offers a unique neutral, polar, hydrogen-

bond accepting motif. This guide provides a technical roadmap for assessing lipophilicity

changes upon DMP substitution, supported by comparative data and validated experimental

protocols.

Mechanistic Insight: Why DMP Lowers
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To predict lipophilicity changes, one must understand the solvation thermodynamics of the

phosphine oxide moiety.

The Dipole Driver
The

bond is significantly more polar than the

or

bonds due to the electronegativity difference and the nature of the

back-bonding (or lack thereof, depending on the bonding model).

Dipole Moment: The dimethylphosphine oxide group exhibits a high dipole moment (

D), creating a strong electrostatic field that attracts water dipoles.

Hydrogen Bonding: The oxygen atom in

is a strong hydrogen bond acceptor (HBA). Unlike amides, it has no hydrogen bond donor
(HBD) character, preventing self-aggregation while maximizing water interaction.

Steric/Electronic Balance: The methyl groups on phosphorus provide metabolic stability

(blocking the P-center from nucleophilic attack) without imposing the massive hydrophobic

penalty seen with diethyl or diphenyl analogs.
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Figure 1: Mechanistic comparison of solvation interactions. The DMP group actively recruits a

hydration shell via the polarized phosphoryl oxygen, whereas carbon analogs drive lipid

partitioning through the hydrophobic effect.

Comparative Analysis: DMP vs. Bioisosteres
The following data synthesizes literature values to demonstrate the "lipophilicity shift" (

) typically observed when replacing common functional groups with a dimethylphosphoryl
group.

Table 1: Physicochemical Impact of DMP Substitution
Functional
Group

Structure
Electronic
Nature

(approx.[1][2]
vs. H)

Comparison to
DMP

Dimethylphospho

ryl

Neutral, Polar

HBA
-1.5 to -2.0

Reference

Standard

tert-Butyl
Neutral,

Lipophilic
+1.8 to +2.0

DMP is ~3-4 log

units less

lipophilic.

Methyl Sulfone
Neutral, Polar

HBA
-1.2 to -1.5

DMP is slightly

more hydrophilic

(~0.3-0.5 log

units lower).

Carboxylic Acid Acidic (Ionizable) pH Dependent

DMP avoids pH-

dependent

permeability

issues (pKa

neutral).

Sulfonamide Neutral/Acidic -1.0 to -1.5

DMP is often

more soluble and

metabolically

stable.

Key Finding: Replacing a phenyl or tert-butyl group with DMP can lower
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by 3–4 orders of magnitude, transforming a "brick dust" insoluble compound into a viable lead.

Experimental Protocols
For accurate assessment, standard HPLC methods may fail if the column interacts specifically

with the P-oxide. Two protocols are recommended: the Gold Standard Shake-Flask and the

High-Throughput

P-NMR Method.

Protocol A: The "Gold Standard" Shake-Flask Method
(OECD 107)
Best for: Final validation of lead compounds.

Preparation:

Prepare pre-saturated solvents: Mix 1-octanol and phosphate buffer (pH 7.4) for 24 hours.

Separate phases.

Dissolve test compound in the pre-saturated octanol phase (Target conc: 1 mM).

Partitioning:

Mix 1 mL of compound-octanol solution with 1 mL of pre-saturated buffer in a glass vial.

Critical Step: Invert gently (do not vortex vigorously to avoid emulsions) for 60 minutes at

25°C.

Centrifuge at 3000g for 10 minutes to ensure complete phase separation.

Quantification:

Analyze both phases using HPLC-UV or LC-MS.

Calculate

.

Report as
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.

Protocol B: P-NMR High-Throughput Determination
Best for: Rapid screening of crude reaction mixtures or organophosphorus libraries. This

method exploits the wide chemical shift range of phosphorus to measure partitioning without

chromatographic separation.

System Setup:

Use a coaxial NMR tube insert (e.g.,

insert inside an octanol tube) or simply analyze aliquots from a shake-flask experiment.

Workflow:

Step 1: Dissolve crude P-containing compound in pre-saturated octanol.

Step 2: Add equal volume of

(buffered). Shake and centrifuge.

Step 3: Acquire

P-NMR (proton decoupled) of the octanol layer and the water layer separately.

Step 4: Integrate the P=O peak in both spectra.

Calculation:

.

Note: Ensure relaxation delay (

) is sufficient (>5s) for quantitative integration.

Workflow Visualization (DOT)
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Figure 2: Decision tree for selecting the appropriate lipophilicity assessment protocol based on

the stage of drug development.

Case Study: Brigatinib (Alunbrig)
The development of Brigatinib (AP26113) perfectly illustrates the utility of the DMP group.

Challenge: Early ALK inhibitor scaffolds based on 2,4-diarylaminopyrimidines suffered from

poor solubility and high lipophilicity, limiting oral bioavailability.

Solution: Introduction of a dimethylphosphine oxide group at the C4-aniline position.[3]
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Outcome:

Solubility: Increased >10-fold compared to carbon analogs.

Lipophilicity: Reduced

to optimal range (~2-3).

Selectivity: The P=O group formed a critical hydrogen bond with the backbone NH of

Met1199 in the ALK kinase domain, improving potency while modulating properties.

Result: FDA approval for ALK+ NSCLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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